

Spectral data (NMR, IR, MS) of 2-(Benzyloxy)acetohydrazide

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Compound of Interest

Compound Name: 2-(Benzyloxy)acetohydrazide

CAS No.: 39256-35-4

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An In-depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)acetohydrazide

A Note on Data Provenance: This guide provides a comprehensive analysis of the expected spectral characteristics of 2-(Benzyloxy)acetohydrazide. As a complete, verified set of experimental spectra for this specific molecule is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS)[1][2][3], this document is constructed as an expert-level predictive guide. The interpretations are based on foundational spectroscopic principles and validated by comparison to spectral data of closely related structural analogs. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of similar molecules.

Introduction: The Structural Elucidation Challenge

2-(Benzyloxy)acetohydrazide (C₉H₁₂N₂O₂) is a fine chemical intermediate that incorporates a benzyloxy group, an ether linkage, and a hydrazide moiety. Its utility in medicinal chemistry and drug development as a scaffold or building block necessitates unambiguous structural confirmation.[4] Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this process, each providing a unique piece of the structural puzzle.

This guide, intended for researchers and drug development professionals, offers a detailed examination of the expected spectral data for **2-(Benzyloxy)acetohydrazide**. It moves beyond mere data presentation to explain the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a deep understanding of how these techniques converge to validate the molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Core Fragments

Core Principles & Causality in Experimental Design

Mass spectrometry provides the exact molecular weight and crucial fragmentation patterns that act as a structural fingerprint. The choice of ionization technique is paramount.

- **Electrospray Ionization (ESI):** As a soft ionization technique, ESI is ideal for determining the molecular weight of polar molecules like **2-(Benzyloxy)acetohydrazide**. It typically protonates the molecule, yielding a prominent pseudomolecular ion peak ($[M+H]^+$). This method is chosen to preserve the parent molecule and confirm its mass with high accuracy.
- **Electron Ionization (EI):** This high-energy technique is employed to induce fragmentation. The resulting pattern of fragment ions provides direct evidence for the presence of key structural motifs, such as the benzyl group. For **2-(Benzyloxy)acetohydrazide**, EI is essential for observing the characteristic tropylium ion, a definitive marker for the benzyloxy moiety.

Standard Operating Protocol for MS Analysis

- **Sample Preparation:** Dissolve approximately 1 mg of **2-(Benzyloxy)acetohydrazide** in 1 mL of a suitable solvent like methanol or acetonitrile.
- **ESI-MS (for Molecular Weight):**
 - **Technique:** Direct infusion into the ESI source.

- Mode: Positive ion mode.
- Analysis: Scan for the $[M+H]^+$ and other adducts (e.g., $[M+Na]^+$). The predicted monoisotopic mass of the neutral molecule is 180.09 Da.[4]
- EI-GC-MS (for Fragmentation):
 - Technique: Introduce the sample via a Gas Chromatography (GC) inlet.
 - GC Program: Start at 40°C, hold for 3 minutes, then ramp at 8°C/min to 300°C.
 - MS Ionization Energy: 70 eV.
 - Analysis: Scan from m/z 29 to 600.

Predicted Mass Spectrum and Fragmentation Analysis

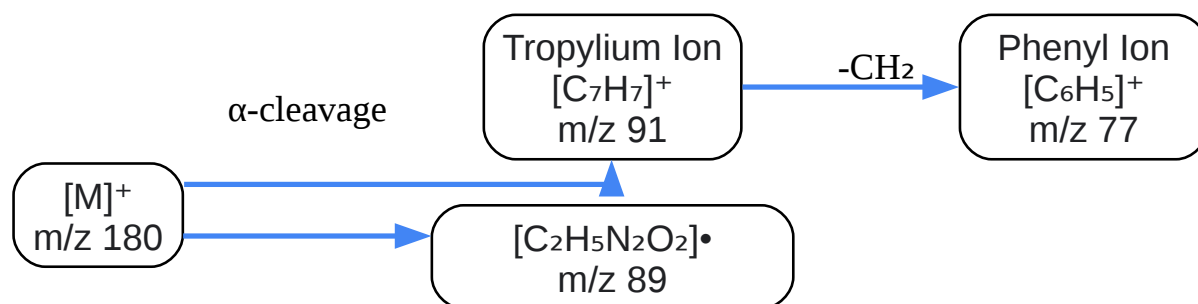
The molecular formula $C_9H_{12}N_2O_2$ gives a molecular weight of 180.20 g/mol .

- ESI-MS: A prominent peak at m/z 181.10 corresponding to the $[M+H]^+$ ion is expected.[4] A sodium adduct at m/z 203.08 ($[M+Na]^+$) may also be observed.[4]
- EI-MS: The high-energy ionization will lead to characteristic fragmentation. The most significant fragmentation pathway involves the cleavage of the benzyl-oxygen bond.

Table 1: Predicted Key Fragments in EI-MS of **2-(Benzyloxy)acetohydrazide**

m/z	Ion Structure	Fragment Name	Significance
180	$[\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2]^+$	Molecular Ion (M^+)	Confirms molecular weight.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium Ion	Base Peak. Definitive evidence of a benzyl group.
89	$[\text{C}_5\text{H}_5\text{CO}]^+$	Loss of H_2NNH_2 from the non-benzylic portion.	
77	$[\text{C}_6\text{H}_5]^+$	Phenyl Ion	Fragmentation of the benzyl group.
65	$[\text{C}_5\text{H}_5]^+$	Cyclopentadienyl Cation	Common fragment from aromatic rings.

The formation of the highly stable tropylium ion (m/z 91) is the most characteristic feature in the mass spectra of benzyl-containing compounds.[5]



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Caption: Predicted EI-MS Fragmentation of **2-(Benzyloxy)acetohydrazide**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Core Principles & Causality in Experimental Design

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like **2-(Benzyloxy)acetohydrazide**, the choice is typically between preparing a KBr pellet or using Attenuated Total Reflectance (ATR).

- **KBr Pellet:** This traditional method involves grinding the sample with potassium bromide and pressing it into a transparent disk. It provides a high-quality spectrum but is destructive and requires careful preparation to avoid moisture contamination, which introduces a broad O-H absorption band.
- **ATR:** This modern technique involves simply pressing the solid sample against a crystal (e.g., diamond). It is non-destructive, fast, and less sensitive to sample thickness. ATR is often preferred for its convenience and reproducibility.

Standard Operating Protocol for IR Analysis (ATR)

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid **2-(Benzyloxy)acetohydrazide** onto the ATR crystal.
- **Pressure Application:** Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Cleaning:** Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the hydrazide and benzyloxy groups.

Table 2: Predicted Characteristic IR Frequencies for **2-(Benzyloxy)acetohydrazide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3350-3250	N-H Asymmetric & Symmetric Stretch	Hydrazide (-NHNH ₂)	Two distinct, medium-intensity sharp bands.
3060-3030	Aromatic C-H Stretch	Benzene Ring	Medium to weak sharp bands.
2950-2850	Aliphatic C-H Stretch	Methylene (-CH ₂ -)	Medium sharp bands.
~1670	C=O Stretch (Amide I)	Hydrazide (-C(=O)NH-)	Strong, sharp absorption.
~1600, ~1495	C=C Stretch	Benzene Ring	Two medium-intensity sharp bands.
~1550	N-H Bend (Amide II)	Hydrazide (-C(=O)NH-)	Medium intensity band.
~1100	C-O-C Asymmetric Stretch	Ether (Ar-O-CH ₂ -)	Strong, prominent band.
740 & 695	C-H Out-of-Plane Bend	Monosubstituted Benzene	Two strong, sharp bands.

The presence of two bands in the N-H stretching region is characteristic of a primary amine/hydrazine group.[6] The strong carbonyl absorption around 1670 cm⁻¹ confirms the amide-like nature of the hydrazide. The strong C-O-C stretch and the two intense out-of-plane bending bands are definitive evidence for the benzyloxy group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework Core Principles & Causality in Experimental Design

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms.

- **Solvent Choice:** The sample must be dissolved in a deuterated solvent. DMSO- d_6 is an excellent choice for **2-(Benzyloxy)acetohydrazide** because it readily dissolves polar compounds and its residual proton peak (~2.50 ppm) does not overlap with key sample signals. Furthermore, the labile N-H protons of the hydrazide group will be clearly visible and can exchange with residual water in the solvent, which can be confirmed by a D_2O exchange experiment.
- **Instrument Frequency:** A higher field strength (e.g., 400 or 500 MHz) is crucial for resolving complex multiplets, particularly in the aromatic region, providing better separation of signals and facilitating more accurate coupling constant analysis.

Standard Operating Protocol for NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **2-(Benzyloxy)acetohydrazide** in ~0.7 mL of DMSO- d_6 .
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Perform a D_2O exchange experiment: add one drop of D_2O to the NMR tube, shake, and re-acquire the spectrum to identify exchangeable N-H protons (their signals will disappear).
- **^{13}C NMR Acquisition:**
 - Acquire a broadband proton-decoupled ^{13}C spectrum to determine the chemical shifts of all unique carbon atoms.

Predicted 1H NMR Spectrum (400 MHz, DMSO- d_6)

The structure suggests five distinct proton environments.

Table 3: Predicted 1H NMR Data for **2-(Benzyloxy)acetohydrazide**

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~9.2	Broad Singlet	1H	-C(=O)NH-
b	7.40 - 7.28	Multiplet	5H	C ₆ H ₅ -
c	~4.55	Singlet	2H	-O-CH ₂ -Ph
d	~4.30	Broad Singlet	2H	-NH ₂
e	~3.90	Singlet	2H	-C(=O)-CH ₂ -O-

- Aromatic Protons (b): The five protons of the phenyl ring will appear as a complex multiplet between 7.28 and 7.40 ppm.
- Benzylic Protons (c): The two protons of the benzylic -CH₂- group are deshielded by the adjacent oxygen and the phenyl ring, appearing as a sharp singlet around 4.55 ppm.
- Methylene Protons (e): The -CH₂- group adjacent to the carbonyl and the ether oxygen will be a singlet around 3.90 ppm.
- Hydrazide Protons (a, d): The N-H protons are exchangeable and often appear as broad signals. The -NH- proton (a) is expected to be further downfield (~9.2 ppm) due to the adjacent carbonyl group, while the -NH₂ protons (d) will be more upfield (~4.3 ppm). Both signals will disappear upon addition of D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has 7 unique carbon environments due to symmetry in the phenyl group.

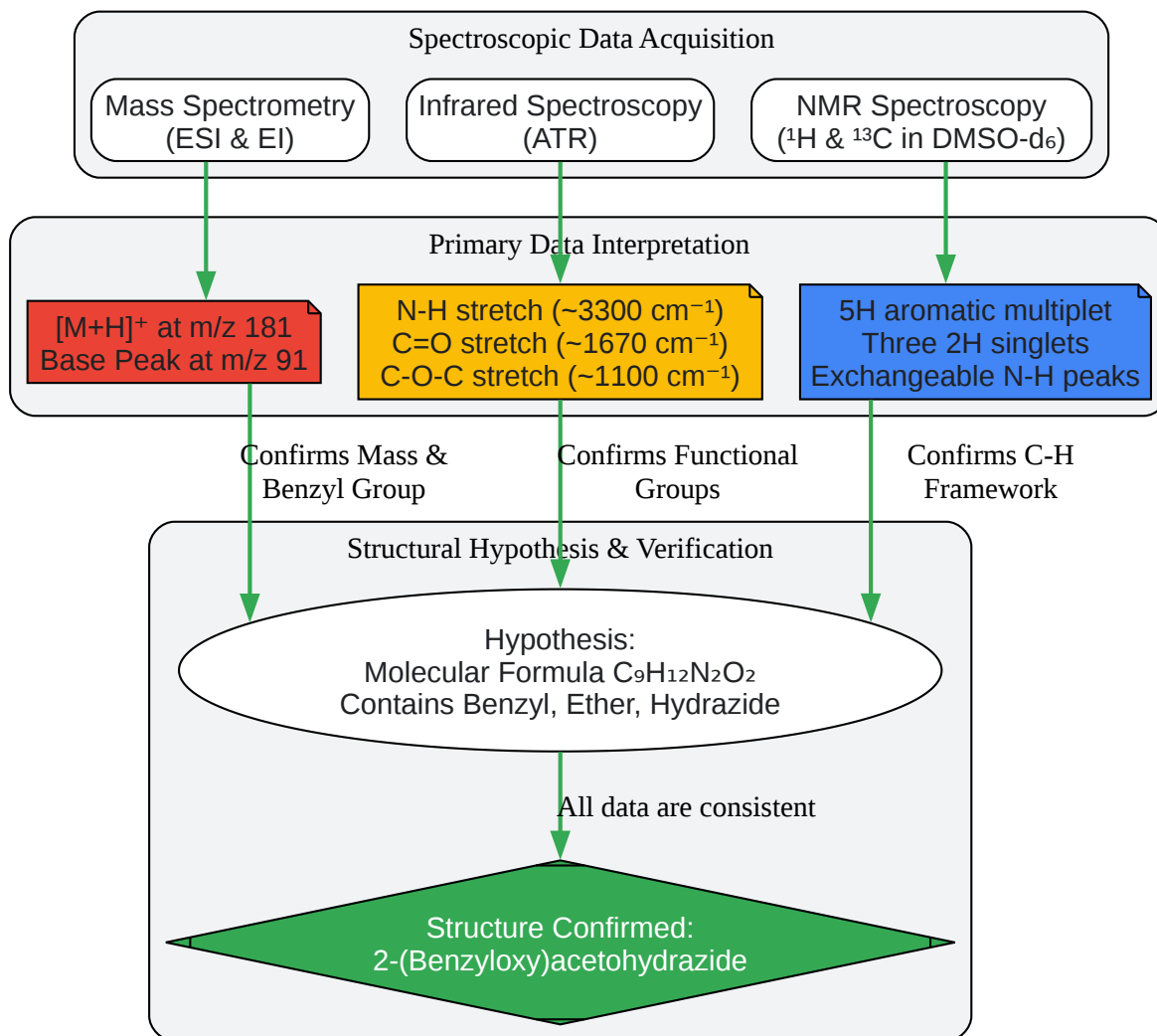
Table 4: Predicted ¹³C NMR Data for **2-(Benzyloxy)acetohydrazide**

Label	Chemical Shift (δ , ppm)	Assignment
1	~168	C=O (Carbonyl)
2	~138	C-ipso (Aromatic)
3	~128.4	C-ortho/meta (Aromatic)
4	~127.7	C-para (Aromatic)
5	~72.5	-O-CH ₂ -Ph
6	~70.0	-C(=O)-CH ₂ -O-

- Carbonyl Carbon (1): The amide-like carbonyl carbon is significantly deshielded, appearing around 168 ppm.
- Aromatic Carbons (2, 3, 4): The aromatic carbons will appear in their characteristic region of 127-138 ppm. The ipso-carbon (attached to the -CH₂O- group) will be the most downfield.
- Aliphatic Carbons (5, 6): The two methylene carbons attached to oxygen atoms will appear in the 70-73 ppm range.

Integrated Spectral Analysis Workflow

Structural elucidation is a process of corroboration, where each piece of spectral data validates the others. The workflow demonstrates how a researcher can confidently assign the structure of **2-(Benzyloxy)acetohydrazide**.



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Caption: Integrated workflow for the structural confirmation of **2-(Benzyloxy)acetohydrazide**.

This systematic process—confirming molecular weight and a key fragment by MS, identifying all functional groups by IR, and mapping the precise atom-to-atom connectivity by NMR—provides an unassailable confirmation of the molecular structure.

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